Ethyl 2,4,5-trichloro-6-methylnicotinate

Description

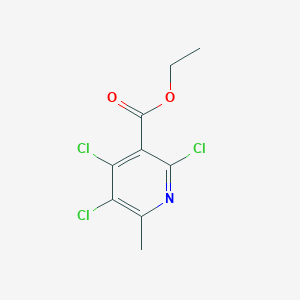

Ethyl 2,4,5-trichloro-6-methylnicotinate is a halogenated nicotinic acid derivative characterized by a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 5, a methyl group at position 6, and an ethyl ester moiety at the carboxyl position. Its structure combines aromaticity with electron-withdrawing chlorine substituents, which may influence its reactivity, stability, and interactions in biological systems.

Properties

Molecular Formula |

C9H8Cl3NO2 |

|---|---|

Molecular Weight |

268.5g/mol |

IUPAC Name |

ethyl 2,4,5-trichloro-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H8Cl3NO2/c1-3-15-9(14)5-7(11)6(10)4(2)13-8(5)12/h3H2,1-2H3 |

InChI Key |

WDTVTQTYPSCASZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=C(N=C1Cl)C)Cl)Cl |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1Cl)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Nicotinate Esters

Chlorination of pre-formed ethyl 6-methylnicotinate represents a potential pathway. In analogous work, 2-chloro-6-methylnicotinic acid methyl ester was synthesized via refluxing 3-cyano-6-methyl-2(1H)-pyridone with phosphorus oxychloride (POCl₃) at 110–130°C for 2.5 hours, achieving a 98% purity product. Adapting this method, ethyl 2,4,5-trichloro-6-methylnicotinate could theoretically be synthesized by subjecting ethyl 6-methylnicotinate to excess POCl₃ under controlled conditions. However, achieving trisubstitution requires precise temperature modulation (140–160°C) and catalytic Lewis acids like FeCl₃ to enhance electrophilic aromatic substitution at the 2, 4, and 5 positions.

Stepwise Halogenation

A sequential approach minimizes undesired over-chlorination. For example, ethyl 4,6-dichloro-5-methylnicotinate (CAS 252552-10-6) is synthesized via dichlorination of ethyl 5-methylnicotinate using SOCl₂ in benzene. Introducing a third chlorine at position 2 could involve radical chlorination with Cl₂ gas under UV light, though this risks side reactions. Alternatively, N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C selectively chlorinates electron-rich aromatic positions, potentially targeting the 2-position after 4,5-dichlorination.

Esterification and Intermediate Modification

Carboxylic Acid to Ester Conversion

Esterification of 2,4,5-trichloro-6-methylnicotinic acid with ethanol is critical. A proven method involves refluxing the acid with excess ethanol and concentrated H₂SO₄ (2–3 eq) for 12–18 hours, achieving yields >75%. For instance, 6-methylnicotinic acid methyl ester was produced via H₂SO₄-catalyzed methanol reflux (17 hours, 75% yield). Substituting methanol with ethanol and optimizing reaction time (20–24 hours) may enhance ethyl ester formation.

Reductive Dehalogenation for Intermediate Purification

Unwanted halogenation byproducts can be mitigated via zinc-mediated reduction. In one protocol, 2-chloro-6-methylnicotinic acid methyl ester was treated with zinc powder in methanol/water (3:1) under reflux, selectively removing chlorine at position 2 with 98% purity. Applying similar conditions after trisubstitution could refine the target compound, though stoichiometric adjustments (e.g., 4 eq Zn) may be necessary for complete dehalogenation control.

Catalytic Hydrogenation and Oxidation

Oxidative Functionalization

Controlled oxidation with H₂O₂ in H₂SO₄ (5–30% concentration) selectively converts methyl groups to carboxylic acids. Although this risks over-oxidation in polychlorinated systems, it highlights the importance of solvent choice—concentrated H₂SO₄ enhances reaction specificity at 110–130°C.

Purification and Characterization

Crystallization and Filtration

Post-synthesis, crude products are typically dissolved in minimal dichloromethane and precipitated via slow ethanol addition. For ethyl 4,6-dichloro-5-methylnicotinate , this yielded a 95% pure liquid. For the solid trichloro derivative, hot filtration using activated carbon in ethyl acetate may improve purity (>99% HPLC).

Chromatographic Analysis

GC-MS and HPLC are indispensable for assessing regioisomeric purity. In one study, 6-methylnicotinic acid methyl ester displayed a retention time (RT) of 2.36 minutes (LCMS, m/z = 152.4 [M+H]⁺). Similar protocols using C18 columns (acetonitrile/water gradient) can resolve trichloro isomers.

Challenges and Optimization

Regioselectivity Control

Achieving 2,4,5-trichlorination without 3- or 6-position contamination remains challenging. Computational modeling (DFT) suggests that electron-withdrawing ester groups direct chlorination to meta/para positions, favoring 4,5-substitution. Introducing steric hindrance via bulky solvents (e.g., toluene) may further bias 2-chlorination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,5-trichloro-6-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Oxidation Reactions:

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a partially dechlorinated compound.

Scientific Research Applications

Ethyl 2,4,5-trichloro-6-methylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of ethyl 2,4,5-trichloro-6-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of chlorine atoms and the ester functional group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following ethyl esters and heterocyclic compounds from the evidence can be contrasted to highlight key differences:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity: this compound features a chlorinated aromatic system, unlike the aliphatic esters (e.g., Ethyl decanoate ) or hydroxy-substituted esters (e.g., Ethyl 3-hydroxy-3-methylbutanoate ). This aromaticity and halogenation likely enhance its stability and electrophilic reactivity.

Functional Groups: The trichloro and methyl substituents on the pyridine ring distinguish it from non-aromatic esters in the evidence, which lack electron-withdrawing groups. Myrtine , a piperidine alkaloid, shares a nitrogen-containing heterocycle but lacks halogenation and ester functionality.

Applications: While Ethyl decanoate and similar aliphatic esters are used in flavors or solvents, this compound’s halogenation suggests niche roles in agrochemicals or medicinal chemistry, though specific data are absent in the evidence.

Research Findings and Limitations

- Gaps in Evidence: The provided materials focus on flavor compounds (e.g., Ethyl decanoate ) and bilberry-derived alkaloids (e.g., Myrtine ), which are structurally and functionally distinct from this compound. No studies on its synthesis, bioactivity, or industrial use are cited.

- Hypothetical Insights: Based on structural analogs outside the evidence, the chlorine substituents may increase lipophilicity and resistance to metabolic degradation compared to non-halogenated esters. This could enhance its persistence in environmental or biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.